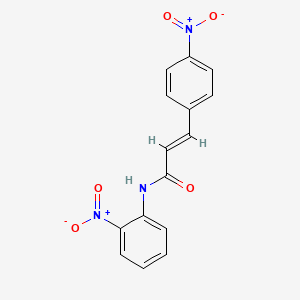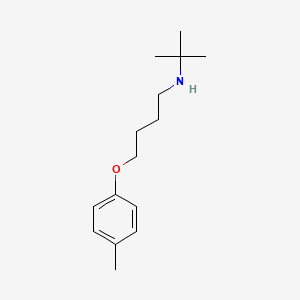![molecular formula C23H27N3O3 B3860156 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860156.png)
5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline
Übersicht
Beschreibung
5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline, also known as DMQ or PBOX-15, is a synthetic compound that has been studied for its potential use in cancer therapy. DMQ belongs to the quinoline family of compounds, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood, but it is thought to involve the inhibition of DNA topoisomerase II, an enzyme that is required for DNA replication and transcription. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the expression of several oncogenes, including c-Myc and Bcl-2, which are involved in cancer cell proliferation and survival. This compound has also been found to increase the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. This compound has also been found to sensitize cancer cells to radiation therapy, which could potentially improve the effectiveness of this treatment. However, this compound has several limitations for lab experiments. It has a low overall yield, which makes it difficult to produce in large quantities. In addition, this compound is highly reactive and can be difficult to handle, which can make it challenging to work with in the lab.
Zukünftige Richtungen
There are several future directions for 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline research. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research and potential clinical use. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound therapy. In addition, researchers are investigating the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, there is ongoing research into the potential use of this compound in other disease areas, such as inflammation and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has been studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to supply nutrients and oxygen. In addition, this compound has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy.
Eigenschaften
IUPAC Name |
5,7-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-13-22(24-18-14-17(27-2)15-21(29-4)23(16)18)26-11-9-25(10-12-26)19-7-5-6-8-20(19)28-3/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXBANHXCUKUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-chlorophenoxy)propyl]amino}ethanol](/img/structure/B3860077.png)
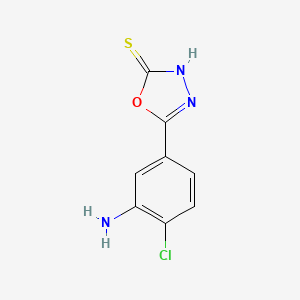
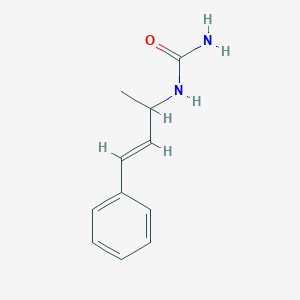
![2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3860096.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)
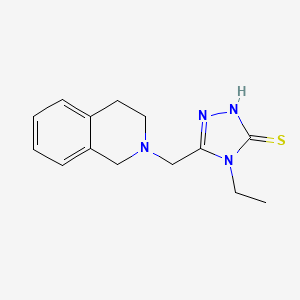
![methyl [4-(2-{[(2-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3860131.png)
![(3S*,4R*)-1-[(2E)-2-methylbut-2-en-1-yl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3860138.png)
![1-naphthaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3860145.png)
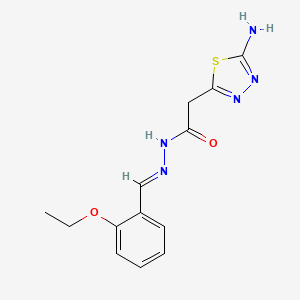
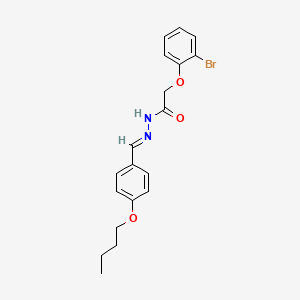
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3860167.png)
